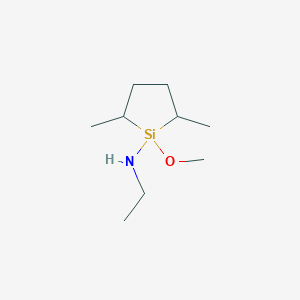
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine is a chemical compound with the molecular formula C8H19NOSi It is a member of the silacyclopentane family, characterized by a five-membered ring containing silicon
Méthodes De Préparation
The synthesis of N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine typically involves the reaction of N-ethyl-2,5-dimethylsilolan-1-amine with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-containing ring structure allows it to engage in unique binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine can be compared with other similar compounds, such as:
- N-Methyl-1-methoxy-2,5-dimethylsilolan-1-amine
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-ol
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-thiol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propriétés
Numéro CAS |
923561-08-4 |
|---|---|
Formule moléculaire |
C9H21NOSi |
Poids moléculaire |
187.35 g/mol |
Nom IUPAC |
N-ethyl-1-methoxy-2,5-dimethylsilolan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-5-10-12(11-4)8(2)6-7-9(12)3/h8-10H,5-7H2,1-4H3 |
Clé InChI |
KNKUMCHNBZOHEB-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si]1(C(CCC1C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
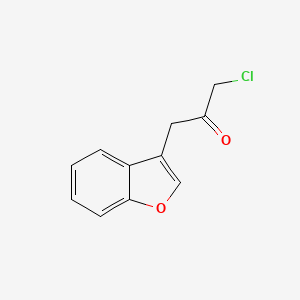
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
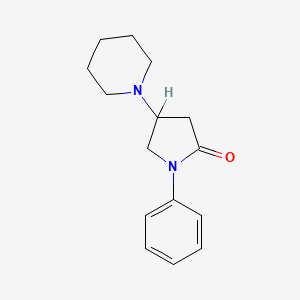

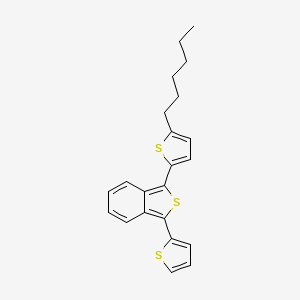
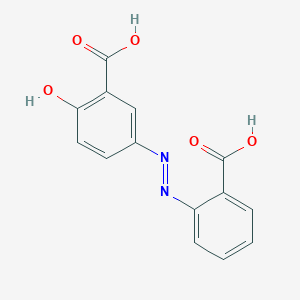

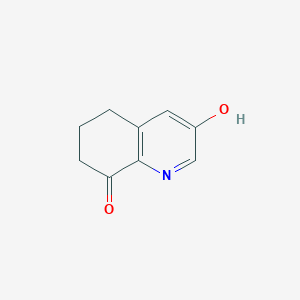
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

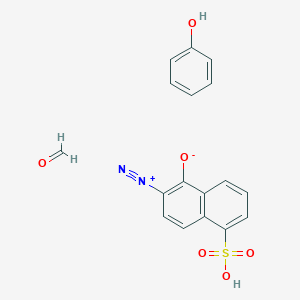
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
